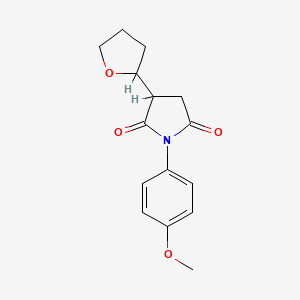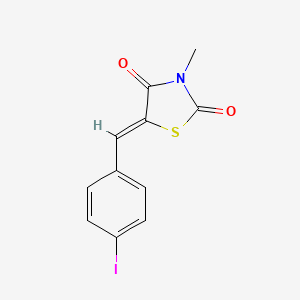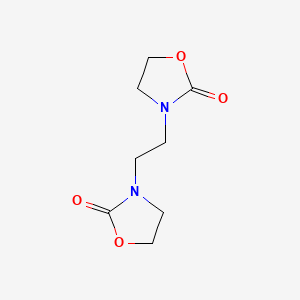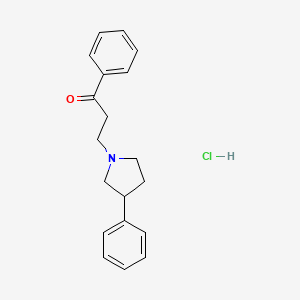
1-(4-methoxyphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione, also known as methoxydine, is a chemical compound that belongs to the class of pyrrolidinediones. Methoxydine has been studied for its potential use in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-(4-methoxyphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of the GABA-A receptor. This results in an increase in the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability and a reduction in seizure activity.
Biochemical and Physiological Effects
Methoxydine has been shown to have anticonvulsant effects in animal models. It has also been shown to have analgesic and anxiolytic effects. Methoxydine has been found to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability and a reduction in seizure activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-methoxyphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione in lab experiments is its potent anticonvulsant activity. It has been shown to be effective in various animal models of epilepsy. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of epilepsy.
Direcciones Futuras
For the study of 1-(4-methoxyphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione include the development of more potent and selective analogs, investigation of its mechanism of action, and its potential use in the treatment of drug addiction and withdrawal symptoms.
Métodos De Síntesis
Methoxydine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of piperidine to form 1-(4-methoxyphenyl)-3-piperidin-1-ylpropane-1,3-dione. This intermediate is then reacted with tetrahydrofuran and sodium hydride to form 1-(4-methoxyphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
Methoxydine has been studied for its potential use in the treatment of various diseases. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. Methoxydine has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-11-6-4-10(5-7-11)16-14(17)9-12(15(16)18)13-3-2-8-20-13/h4-7,12-13H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVBNWMNHPAMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804577 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(5-iodo-2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4997168.png)
![4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide](/img/structure/B4997182.png)
![N-(2-chlorophenyl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4997189.png)
![2-[(4-methylphenyl)amino]-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)acetohydrazide](/img/structure/B4997193.png)
![5'-bromo-5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B4997203.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4997210.png)


![4-[(1-benzyl-4-piperidinyl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4997223.png)


![5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4997270.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4997280.png)
